tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate
Description
tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate is a chiral carbamate derivative characterized by a hept-1-enyl backbone with a (4S)-configured stereocenter, a tertiary hydroxyl group at position 3, and two methyl groups at positions 2 and 4. The tert-butyl carbamate moiety serves as a protective group for the amine functionality, commonly utilized in pharmaceutical synthesis to enhance stability and modulate reactivity .
Properties
Molecular Formula |
C14H27NO3 |
|---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate |
InChI |
InChI=1S/C14H27NO3/c1-9(2)8-11(12(16)10(3)4)15-13(17)18-14(5,6)7/h9,11-12,16H,3,8H2,1-2,4-7H3,(H,15,17)/t11-,12?/m0/s1 |
InChI Key |
RZYBVTBIWWSVJN-PXYINDEMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(C(=C)C)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(C(=C)C)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Example Synthesis Pathway
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Grignard Reaction | Ethylmagnesium bromide, THF, -20°C to RT | 92% |
| 2 | Aldol Condensation | Paraformaldehyde, THF, RT | 92% |
| 3 | Reduction and Hydroxylation | Aluminium isopropoxide, isopropanol, toluene, 50°C | 85% |
Analytical Techniques
The purity and structure of This compound are typically confirmed using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information.
- Mass Spectrometry (MS) : Confirms the molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity and can separate isomers.
Challenges and Improvements
The synthesis of complex intermediates like This compound poses several challenges, including the cost and availability of reagents, the need for precise control over reaction conditions, and the potential for side reactions. Recent research has focused on developing more efficient and cost-effective methods, such as using readily available Grignard reagents and optimizing reaction conditions to improve yields and reduce impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The double bond in the heptenyl chain can be reduced to form a saturated alkyl chain.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkoxides or halides in the presence of a base.
Major Products:
- Oxidation can yield a ketone or aldehyde.
- Reduction can yield a saturated carbamate.
- Substitution can yield various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of peptides and other biologically active compounds.
Biology:
- Studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine:
- Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.
Industry:
- Used in the production of agrochemicals and pharmaceuticals.
- Employed as a protecting group in various chemical reactions to prevent unwanted side reactions.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes or receptors. The hydroxy group can form hydrogen bonds, enhancing the compound’s binding affinity to its target. The carbamate moiety can undergo hydrolysis to release the active compound, which can then exert its biological effects .
Comparison with Similar Compounds
Structural Analogues and Stereochemical Variations
Table 1: Key Structural Features of Comparable tert-Butyl Carbamates
Key Observations :
- Backbone Diversity: The target compound’s linear heptenyl chain contrasts with cyclic backbones (cyclopentyl, cyclohexyl, piperidine) in analogs, leading to differences in conformational flexibility and steric bulk.
- Functional Groups: The tertiary hydroxyl group in the target compound may engage in stronger hydrogen bonding than methoxy (e.g., 4-OMe in ) or amino groups, influencing solubility and intermolecular interactions.
- Stereochemical Impact : The (4S) configuration in the target compound and (3R,5S) in piperidine derivatives highlight the role of stereochemistry in modulating biological activity or synthetic pathways.
Physical and Chemical Properties
- Solubility : Cyclic carbamates (e.g., cyclopentyl derivatives ) often display lower solubility in polar solvents due to reduced polarity compared to the target compound’s hydroxylated heptenyl chain.
- Thermal Stability : The tert-butyl group universally enhances thermal stability across analogs, but rigid cyclic structures (e.g., cyclohexyl in ) may exhibit higher melting points than linear chains.
Biological Activity
tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate (CAS No. 1609959-45-6) is a carbamate derivative with a unique structure that suggests potential biological activity. This compound has garnered interest for its possible applications in pharmacology and biochemistry due to its structural features that may influence various biological pathways.
- Molecular Formula : C14H27NO3
- Molecular Weight : 257.373 g/mol
- Density : Approximately 0.969 g/cm³
- Boiling Point : Predicted at 363.7 ± 35.0 °C
- pKa : 12.05 ± 0.46
These properties indicate a relatively stable compound under standard conditions, which is essential for further biological evaluations.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as inhibitors of enzymes related to neurodegenerative diseases, such as acetylcholinesterase and β-secretase, thereby potentially modulating amyloid beta aggregation.
- Antioxidant Properties : The presence of hydroxyl groups in the structure may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells.
In Vitro Studies
Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant protective effects against neurotoxic agents:
- Cell Viability : In astrocyte cultures exposed to amyloid beta (Aβ) peptides, these compounds improved cell viability by reducing apoptosis rates. For instance, when treated with a related compound (M4), astrocyte viability increased from 43.78% to 62.98% in the presence of Aβ .
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Aβ Only | 43.78 |
| Aβ + M4 | 62.98 |
In Vivo Studies
In vivo studies using animal models have shown that similar carbamate derivatives can effectively reduce the levels of neuroinflammatory markers such as TNF-α in the brain, indicating a potential role in mitigating inflammation associated with neurodegenerative diseases .
Case Studies
A notable case study involved the use of a related compound in an Alzheimer's disease model, where it demonstrated an ability to inhibit β-secretase activity with an IC50 value of 15.4 nM and showed significant inhibition of Aβ aggregation (85% at 100 μM) . These findings suggest that this compound may share similar therapeutic potentials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via carbamate protection of the amine group using tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., sodium bicarbonate or triethylamine). Key parameters include temperature control (0–25°C), solvent selection (THF or dichloromethane), and stoichiometric ratios of reagents. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting pH to prevent premature deprotection .
- Experimental Design : Use kinetic studies to identify rate-limiting steps. For enantiomeric purity, chiral chromatography or asymmetric catalysis may be required.
Q. What spectroscopic techniques are most effective for characterizing the stereochemical configuration of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and NOESY) is critical for confirming stereochemistry, particularly the (4S) configuration. X-ray crystallography provides definitive structural elucidation, while circular dichroism (CD) can validate chiral centers. Mass spectrometry (HRMS) confirms molecular weight .
- Data Analysis : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities.
Q. How should this compound be stored to maintain stability, and what factors influence its degradation?
- Methodology : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and UV light. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life. Monitor degradation via HPLC for oxidation or hydrolysis byproducts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported hazard classifications for tert-butyl carbamate derivatives during risk assessment?
- Methodology : Cross-reference Safety Data Sheets (SDS) from multiple suppliers (e.g., PubChem, Combi-Blocks) and validate claims via in vitro toxicity assays (e.g., Ames test for mutagenicity). Use computational tools (QSAR models) to predict acute toxicity and ecotoxicological endpoints .
- Data Contradiction Analysis : Prioritize studies with GHS-compliant classifications and peer-reviewed toxicological data.
Q. What methodologies are employed to study the interaction of this compound with biological targets, and how can binding affinities be quantified?
- Methodology : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) measure real-time binding kinetics and thermodynamics. Crystallize ligand-target complexes for structural insights. Competitive inhibition assays (e.g., fluorescence polarization) quantify IC₅₀ values .
- Experimental Design : Use mutant proteins or isotopic labeling to probe interaction mechanisms.
Q. How can the compound’s role as an enzyme inhibitor inform structure-activity relationship (SAR) studies for drug development?
- Methodology : Synthesize analogs with modified substituents (e.g., methyl, hydroxyl groups) and test inhibitory activity against target enzymes (e.g., kinases, proteases). Use molecular docking (AutoDock, Schrödinger) to predict binding modes and guide SAR .
- Data Analysis : Correlate IC₅₀ values with electronic (Hammett constants) or steric (Taft parameters) descriptors to derive SAR trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
